1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene
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Overview
Description
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. The presence of the trifluoromethyl group and the sulfonyl group in this compound adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of an aryl diazonium salt with sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) to form the corresponding aryl azide . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), trimethylsilyl azide (Me₃SiN₃)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Major Products
Triazoles: Formed from cycloaddition reactions
Amines: Formed from reduction reactions
Scientific Research Applications
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. The trifluoromethyl and sulfonyl groups can influence the electronic properties of the compound, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-3-(trifluoromethyl)benzene
- 1-Azido-4-(trifluoromethyl)benzene
- 1-Azido-2-(trifluoromethyl)benzene
Uniqueness
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is unique due to the presence of both the trifluoromethyl and sulfonyl groups. These functional groups enhance its reactivity and make it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
61174-50-3 |
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Molecular Formula |
C13H8F3N3O2S |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
1-azido-2-[3-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-4-3-5-10(8-9)22(20,21)12-7-2-1-6-11(12)18-19-17/h1-8H |
InChI Key |
RGZMEVQUUUWVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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